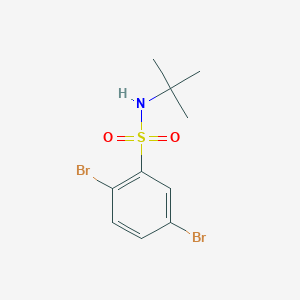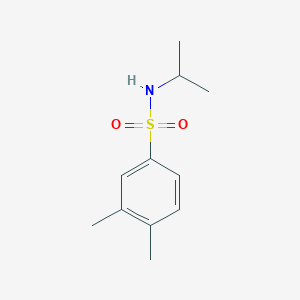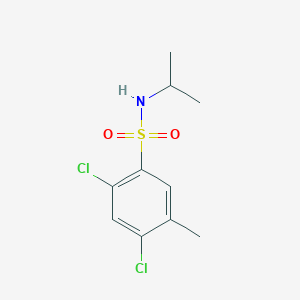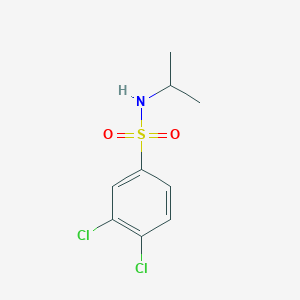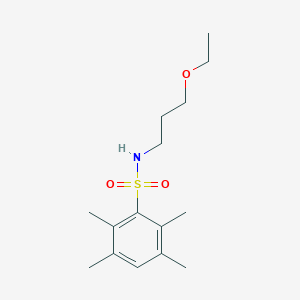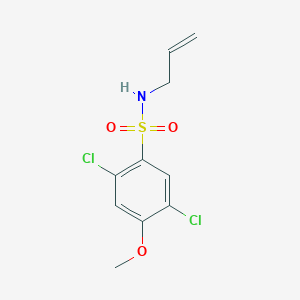
N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide, also known as ETS, is a sulfonamide compound that has been extensively used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. ETS has been used in various research studies due to its unique properties, including its ability to inhibit carbonic anhydrase enzymes.
Mécanisme D'action
N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide inhibits carbonic anhydrase enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions. As a result, the pH of the surrounding tissue decreases, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including decreased blood pressure, increased diuresis, and decreased intraocular pressure. These effects are due to the inhibition of carbonic anhydrase enzymes by this compound.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide has several advantages in lab experiments, including its ability to inhibit carbonic anhydrase enzymes, which can be useful in studying the physiological effects of these enzymes. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research on N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide, including the development of new synthesis methods and the investigation of its potential use in treating various medical conditions. Additionally, further research is needed to determine the long-term effects of this compound on the body and its potential toxicity.
Méthodes De Synthèse
N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide can be synthesized by reacting 2,4,5-trimethylbenzenesulfonyl chloride with 3-ethoxypropylamine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide has been used in various scientific research studies due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in regulating acid-base balance in the body. Inhibition of these enzymes can lead to various physiological effects, including decreased blood pressure, increased diuresis, and decreased intraocular pressure.
Propriétés
Formule moléculaire |
C14H23NO3S |
|---|---|
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO3S/c1-5-18-8-6-7-15-19(16,17)14-10-12(3)11(2)9-13(14)4/h9-10,15H,5-8H2,1-4H3 |
Clé InChI |
JNXJPYKQVHLQMH-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)C |
SMILES canonique |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










